Phase Sequence: Exclusive Smectic A Character vs. Shorter-Chain Homologs Exhibiting Nematic Phases
The compound displays a crystal–smectic A–isotropic sequence (C 45 SA 75 I) with no nematic phase. In contrast, the shorter-chain analog 5-butoxy-2-(4-hexylphenyl)pyrimidine (n-butoxy instead of n-hexyloxy) shows a broader mesophase range that includes a nematic phase (C 40 SA 56.5 N 60.5 I), and 5-hexyloxy-2-(4-butylphenyl)pyrimidine (n-butylphenyl instead of n-hexylphenyl) exhibits a smectic A phase with a lower clearing point (C 42 SA 72 I) [1]. The exclusive SA character of the title compound makes it a predictable building block for SA-based formulations where nematic contamination must be avoided.
| Evidence Dimension | Phase transition temperatures (°C) and mesophase sequence |
|---|---|
| Target Compound Data | C 45 SA 75 I |
| Comparator Or Baseline | 5-Butoxy-2-(4-hexylphenyl)pyrimidine: C 40 SA 56.5 N 60.5 I; 5-Hexyloxy-2-(4-butylphenyl)pyrimidine: C 42 SA 72 I |
| Quantified Difference | SA clearing point 75°C vs. 60.5°C (nematic-bearing) and 72°C (shorter phenyl chain); presence vs. absence of nematic phase |
| Conditions | Determined by differential scanning calorimetry (DSC) and polarizing microscopy; data originally reported in 'Flüssige Kristalle in Tabellen II' (1984) and cited in US4906400 [1] |
Why This Matters
For procurement of SA-only liquid crystal components, the absence of a nematic phase ensures that the compound will not introduce unwanted nematic character into SA-targeted mixtures.
- [1] US Patent 4,906,400. Smetic liquid crystal compound. Chisso Corporation, issued March 6, 1990. (Phase data at column 15, lines 40–50.) View Source
